2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
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Biological Activity
The compound 2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.3923 g/mol
- Structure : The compound features a tetrahydroquinoline core substituted with a piperidine moiety and a pyridazine derivative.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets involved in cancer progression and drug resistance. Key mechanisms include:
- Inhibition of P-glycoprotein (P-gp) : The compound has been shown to modulate the activity of P-glycoprotein, a major efflux transporter implicated in MDR. By inhibiting P-gp, the compound enhances the intracellular accumulation of chemotherapeutic agents, thereby overcoming resistance in cancer cells .
- Induction of Apoptosis : Studies indicate that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells. This is achieved through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .
- Antineoplastic Activity : The compound exhibits significant antitumor properties against various cancer cell lines. Its structural analogs have been tested for cytotoxicity and show promise as effective agents against resistant cancer types .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their derivatives:
Study 1: MDR Reversal Activity
A study assessed the efficacy of tetrahydroquinoline derivatives in reversing MDR in MES-SA-DX5 human uterine sarcoma cells. The results demonstrated that specific derivatives significantly blocked P-gp efflux and induced apoptosis, indicating their potential as MDR reversal agents .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds revealed that modifications to the piperidine and pyridazine moieties significantly affect their biological activity. Compounds with specific substitutions exhibited enhanced cytotoxic effects against resistant cancer cells while maintaining lower toxicity towards normal cells .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-[4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c24-14-19-13-18-3-1-2-4-20(18)25-23(19)27-11-9-16(10-12-27)15-28-22(29)8-7-21(26-28)17-5-6-17/h7-8,13,16-17H,1-6,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYDFKUKIZYBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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